4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a carbonyl group, as well as a cyclopropyl group attached to a pyrimidine ring. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of palladium-catalyzed cyclization reactions to form the piperazine ring . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve yields . Additionally, continuous flow synthesis methods may be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2C receptor, where it acts as a partial agonist . This interaction leads to modulation of serotonin signaling pathways, which can result in various physiological effects, including mood regulation and appetite suppression.
Comparison with Similar Compounds
4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-cyclopropylpyrimidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: This compound is structurally similar but lacks the pyrimidine ring and cyclopropyl group.
1-(4-Chlorophenyl)piperazine: Another related compound that differs in the position of the chlorine atom on the phenyl ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A more complex derivative with additional functional groups and a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and pyrimidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-14-2-1-3-15(10-14)22-6-8-23(9-7-22)18(24)17-11-16(13-4-5-13)20-12-21-17/h1-3,10-13H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSDBFSVPSKMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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